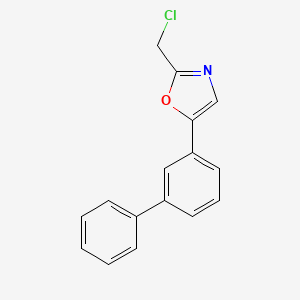

2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-10-16-18-11-15(19-16)14-8-4-7-13(9-14)12-5-2-1-3-6-12/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJXGEBARFLSPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CN=C(O3)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylbenzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to form the oxazole ring. The chloromethyl group can be introduced through chloromethylation reactions using reagents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the oxazole, while oxidation might produce a carboxylic acid derivative .

Scientific Research Applications

Anticancer Activity

A significant area of research has focused on the anticancer properties of oxazole derivatives. Studies have shown that compounds similar to 2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been evaluated for their ability to induce apoptosis in cancer cells, with promising results indicating potential use in chemotherapy regimens .

Inhibition of Cyclooxygenase Enzymes

Research has indicated that oxazole derivatives can act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammation and cancer progression. The inhibition of these enzymes can lead to reduced tumor growth and improved patient outcomes in inflammatory diseases .

Case Studies

- In Vivo Studies : In animal models, compounds with structural similarities to this compound have shown efficacy in reducing tumor size and improving survival rates when administered alongside conventional therapies .

- Clinical Trials : Early-phase clinical trials have explored the safety and efficacy of oxazole derivatives in human subjects, focusing on their potential as adjunct therapies in treating cancer and inflammatory diseases .

Synthesis and Development

The synthetic pathways for producing this compound involve multi-step reactions that incorporate various reagents and conditions tailored for optimal yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of these processes, facilitating further research into its applications .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease pathways .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Antiplasmodial Activity : Diphenyloxazoles () demonstrate high selectivity indices, likely due to methoxy and hydroxy groups enhancing target binding. The absence of such groups in the target compound may limit similar activity.

- Fluorescence : Biphenyl-substituted oxazoles (e.g., ) exhibit strong fluorescence, suggesting the target compound’s biphenyl group could be leveraged in sensor design.

Biological Activity

2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole is a compound belonging to the oxazole family, which is noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, potential therapeutic applications, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN\O

- Structural Features : The compound contains a chloromethyl group attached to an oxazole ring, which is further substituted with a biphenyl moiety. This unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that oxazole derivatives, including this compound, exhibit various biological activities such as:

- Antioxidant Activity : Compounds in the oxazole class have demonstrated significant antioxidant properties. For instance, studies have shown that related oxazole derivatives can inhibit lipid peroxidation and enhance the activity of hepatic cytochrome P450 enzymes, indicating their potential in protecting against oxidative stress .

- Antimicrobial Activity : Oxazole compounds are known for their antimicrobial properties. They have been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have been reported to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : Some oxazole derivatives act as inhibitors of key enzymes. For instance, compounds with similar structures have shown potent inhibition of mushroom tyrosinase, which is relevant in the context of skin whitening agents and treatment of hyperpigmentation .

Antioxidant Activity

A study on related oxazole derivatives evaluated their ability to scavenge free radicals using assays such as DPPH and ABTS. Notably, certain compounds exhibited scavenging activities comparable to l-ascorbic acid, highlighting their potential as natural antioxidants .

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Compound E3 | 89% | 10 |

| L-Ascorbic Acid | 96% | - |

Antimicrobial Activity

A comprehensive review highlighted the antibacterial properties of various oxazole derivatives. For instance:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus (G+) | 15 | 32 µg/mL |

| Escherichia coli (G-) | 12 | 64 µg/mL |

These results indicate that this compound may possess similar antimicrobial effects due to its structural characteristics .

Enzyme Inhibition Studies

The inhibition mode of action for tyrosinase by related compounds has been characterized through kinetic studies. For example:

| Compound | Type of Inhibition | Binding Affinity (kcal/mol) |

|---|---|---|

| Compound 3 | Mixed-type inhibitor | -7.1 |

This suggests that modifications in the oxazole structure can enhance enzyme binding and inhibition efficacy .

Case Studies

Several case studies highlight the therapeutic potential of oxazole derivatives:

- Case Study on Antioxidant Properties : A study demonstrated that specific oxazole derivatives significantly reduced oxidative stress markers in rat models when administered at concentrations comparable to those found effective in vitro .

- Case Study on Antimicrobial Efficacy : In vitro tests revealed that a series of synthesized oxazoles showed varying degrees of antimicrobial activity against clinical isolates of pathogens such as Klebsiella pneumoniae and Bacillus subtilis .

Q & A

Basic: What are the common synthetic routes for 2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The compound is typically synthesized via cyclization reactions. A common approach involves reacting substituted aldehydes (e.g., 3-phenylbenzaldehyde) with chloroacetic acid derivatives and ammonium acetate in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) . Optimization strategies include:

- Temperature Control: Maintaining 80–100°C to balance reaction rate and side-product formation.

- Catalyst Selection: Using POCl₃ or polyphosphoric acid (PPA) to enhance cyclization efficiency.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Yields can exceed 70% with rigorous drying of reagents and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

Methodological Answer:

- ¹H/¹³C NMR: Identifies substituent positions via coupling patterns (e.g., chloromethyl protons at δ 4.5–5.0 ppm; aromatic protons at δ 7.0–8.0 ppm) .

- IR Spectroscopy: Confirms oxazole ring (C=N stretch ~1600 cm⁻¹) and chloromethyl group (C-Cl ~650 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 282.06 for C₁₆H₁₂ClNO) and fragments (loss of Cl⁻ at m/z 247) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

- Variation of Substituents: Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or chloromethyl groups (e.g., bromomethyl) to assess electronic/hydrophobic effects .

- In Vitro Assays: Test cytotoxicity (e.g., IC₅₀ in cancer cell lines) and antimicrobial activity (MIC against S. aureus or E. coli) .

- Computational Docking: Use AutoDock Vina to predict binding affinity to targets like topoisomerase II or bacterial enzymes .

Advanced: What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

Methodological Answer:

- Cross-Validation: Replicate assays under standardized conditions (e.g., identical cell lines, incubation times) .

- Purity Assessment: Verify compound purity (>95%) via HPLC and elemental analysis to exclude batch variability .

- Mechanistic Studies: Use knockout cell lines or enzyme inhibition assays to confirm target specificity .

Advanced: What computational approaches are utilized to predict interaction mechanisms with biological targets?

Methodological Answer:

- Molecular Docking: Simulate ligand-enzyme binding (e.g., oxazole derivatives with HCV NS5B polymerase) using Schrödinger Suite .

- Molecular Dynamics (MD): Analyze stability of ligand-protein complexes over 100-ns simulations (e.g., GROMACS) to identify key residues .

- QSAR Modeling: Develop regression models linking substituent descriptors (logP, polarizability) to activity .

Basic: What safety protocols are essential when handling chloromethyl-containing oxazole derivatives?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., POCl₃) .

- Waste Disposal: Quench chlorinated byproducts with NaHCO₃ before disposal .

Advanced: How can researchers analyze reaction byproducts and optimize purification methods?

Methodological Answer:

- Byproduct Identification: Use LC-MS or GC-MS to detect impurities (e.g., uncyclized intermediates) .

- Purification Optimization:

Advanced: How do structural analogs differ in reactivity and biological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.